Cas no 2138557-16-9 (3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one)
3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
- 2138557-16-9
- EN300-1159292
- 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
-
- Inchi: 1S/C12H22O2/c1-5-12(2,3)10-7-6-9(13)8-11(10)14-4/h10-11H,5-8H2,1-4H3
- InChI Key: QOQPHXJIUASNSJ-UHFFFAOYSA-N
- SMILES: O(C)C1CC(CCC1C(C)(C)CC)=O
Computed Properties
- Exact Mass: 198.161979940g/mol
- Monoisotopic Mass: 198.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159292-0.05g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-0.1g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-0.25g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-0.5g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-1.0g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-2.5g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-5.0g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1159292-10.0g |
3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one |
2138557-16-9 | 10g |
$3131.0 | 2023-06-08 |
3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
Introduction to 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one (CAS No. 2138557-16-9)
3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one, identified by the chemical abstracts service number 2138557-16-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone backbone substituted with a methoxy group and an isobutyl group, exhibits unique structural and functional properties that make it a valuable candidate for further investigation in medicinal chemistry and material science.
The structural framework of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one consists of a six-membered aromatic ring (cyclohexane) functionalized at the 1-position with a carbonyl group (C=O), at the 3-position with a methoxy group (-OCH₃), and at the 4-position with an isobutyl group (C₄H₉). This specific arrangement of substituents imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.
In recent years, there has been growing interest in cyclohexanone derivatives due to their diverse applications in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups in 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one creates a balance that can modulate its interactions with biological targets. This balance is particularly relevant in drug design, where the optimization of such properties can lead to the development of more effective and selective therapeutic agents.
One of the most compelling aspects of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one is its potential as a building block for more complex molecules. The cyclohexanone core is a versatile scaffold that can be further modified through various chemical reactions, such as nucleophilic addition, oxidation, or reduction. These modifications allow chemists to explore a wide range of structural variations, each with its own set of properties and potential applications.
Recent studies have highlighted the importance of cyclohexanone derivatives in the development of novel drugs. For instance, compounds with similar structural motifs have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The methoxy group in 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one may play a crucial role in these interactions by influencing the molecule's ability to bind to specific biological targets. Additionally, the isobutyl group could contribute to hydrophobic interactions, further modulating the compound's behavior in biological systems.
The synthesis of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one presents an interesting challenge for organic chemists. The introduction of both functional groups at specific positions on the cyclohexane ring requires careful planning and execution to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions or directed ortho-metalation strategies, may be employed to achieve this goal. The development of efficient synthetic routes is essential for scaling up production and enabling further exploration of this compound's potential applications.
From a material science perspective, 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one could also find applications in the development of novel polymers or coatings. The presence of both polar (methoxy) and non-polar (isobutyl) groups makes this compound a promising candidate for creating materials with tailored properties. For example, it could be used to develop polymers with enhanced flexibility or biodegradability, or coatings with improved adhesion and durability.
The future prospects for 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one are vast and multifaceted. As our understanding of its chemical behavior and potential applications grows, so too will the opportunities for innovation in pharmaceuticals, materials science, and beyond. Continued research into this compound will undoubtedly lead to new discoveries and advancements that benefit society in numerous ways.
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